2-Amino-1-(2-bromo-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
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Overview
Description
2-Amino-1-(2-bromo-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an amino group, a bromo-substituted phenyl ring, and a nitrile group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-bromo-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form an intermediate. This intermediate is then subjected to cyclization and subsequent functional group transformations to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography are essential to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-bromo-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
2-Amino-1-(2-bromo-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-bromo-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2-bromo-4-methylphenyl)-1H-pyrrole-3-carbonitrile: Similar structure but lacks the dimethyl groups.
2-Amino-1-(2-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Similar structure with a chloro group instead of a bromo group.
Uniqueness
2-Amino-1-(2-bromo-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to the presence of both bromo and dimethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C14H14BrN3 |
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Molecular Weight |
304.18 g/mol |
IUPAC Name |
2-amino-1-(2-bromo-4-methylphenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H14BrN3/c1-8-4-5-13(12(15)6-8)18-10(3)9(2)11(7-16)14(18)17/h4-6H,17H2,1-3H3 |
InChI Key |
CYUWMYHWTGBDGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=C2N)C#N)C)C)Br |
Origin of Product |
United States |
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